molecular formula C13H17ClO2 B12644744 4-iso-Butoxy-3,5-dimethylbenzoyl chloride CAS No. 1443306-52-2

4-iso-Butoxy-3,5-dimethylbenzoyl chloride

Cat. No.: B12644744
CAS No.: 1443306-52-2
M. Wt: 240.72 g/mol
InChI Key: ZQHXKIHBXUFIDQ-UHFFFAOYSA-N
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Description

4-iso-Butoxy-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C₁₃H₁₇ClO₂. It is a derivative of benzoyl chloride, featuring an iso-butoxy group and two methyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3,5-dimethylbenzoyl chloride typically involves the reaction of 3,5-dimethylbenzoic acid with iso-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 4-iso-Butoxy-3,5-dimethylbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Dehydrating Agents: Thionyl chloride, oxalyl chloride

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    4-iso-Butoxy-3,5-dimethylbenzoic acid: Formed by hydrolysis

Scientific Research Applications

4-iso-Butoxy-3,5-dimethylbenzoyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Material Science: Employed in the synthesis of polymers and other advanced materials.

    Chemical Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3,5-dimethylbenzoyl chloride involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophiles, forming covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological studies to modify and study the behavior of different molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzoyl chloride: Lacks the iso-butoxy group, making it less versatile in certain reactions.

    4-Butoxy-3,5-dimethylbenzoyl chloride: Similar structure but with a butoxy group instead of an iso-butoxy group, leading to different reactivity and properties.

    4-iso-Butoxybenzoyl chloride: Lacks the methyl groups, affecting its steric and electronic properties.

Uniqueness

4-iso-Butoxy-3,5-dimethylbenzoyl chloride is unique due to the presence of both the iso-butoxy group and the two methyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific chemical and research applications.

Properties

CAS No.

1443306-52-2

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

3,5-dimethyl-4-(2-methylpropoxy)benzoyl chloride

InChI

InChI=1S/C13H17ClO2/c1-8(2)7-16-12-9(3)5-11(13(14)15)6-10(12)4/h5-6,8H,7H2,1-4H3

InChI Key

ZQHXKIHBXUFIDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(C)C)C)C(=O)Cl

Origin of Product

United States

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